2-Propylhept-6-en-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

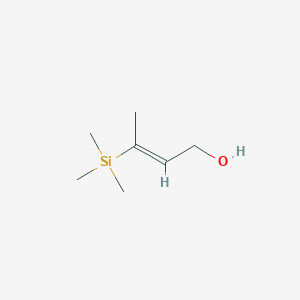

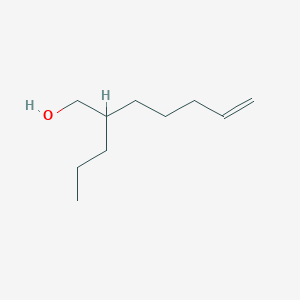

“2-Propylhept-6-en-1-ol”, also known as “6-Propyl-1-hepten-7-ol”, is an intermediate in the synthesis of 6-Hydroxy Monopropylheptylphthalate . It is a colorless, waxy solid and is used in various industrial applications .

Synthesis Analysis

“2-Propylhept-6-en-1-ol” is produced from the hydroformylation of C4 alkenes followed by hydrogenation of the resulting aldehyde . It can also be prepared by a production route that is similar to that for 2-ethylhexanol .Molecular Structure Analysis

The molecular weight of “2-Propylhept-6-en-1-ol” is 156.27 . The molecular formula is C10H20O . The InChI key is FEIHNVWQEKXNGH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“2-Propylhept-6-en-1-ol” is a pale-yellow oil . It has a solubility in dichloromethane and methanol . The compound has a topological polar surface area of 20.2Ų .Aplicaciones Científicas De Investigación

Hydrocarbonylation Reactions : 2-Propylhept-6-en-1-ol is used in hydrocarbonylation reactions. Simpson et al. (1996) described the hydrocarbonylation of prop-2-en-1-ol, resulting in compounds like butane-1,4-diol and 2-methylpropan-1-ol, showcasing its utility in producing various chemicals (Simpson et al., 1996).

Synthesis of But-3-en-1-ols : Masuyama et al. (1999) investigated the syn-diastereoselective carbonyl allylation of 1- or 3-substituted prop-2-en-1-ols, leading to the formation of syn-1,2-disubstituted but-3-en-1-ols (Masuyama et al., 1999).

Pheromone Synthesis : Jones et al. (1975) utilized a compound derived from 2-Propylhept-6-en-1-ol in synthesizing insect pheromones, demonstrating its application in entomology and agriculture (Jones et al., 1975).

Formation of Dihydrofuran Derivatives : Funayama et al. (2005) detailed the formation of fluorescent dihydrofuran derivatives from 1,1-Disubstituted 3-aryl-2-propyn-1-ols, a class of compounds related to 2-Propylhept-6-en-1-ol (Funayama et al., 2005).

Catalysis and Reaction Mechanisms : Bugarčić et al. (2010) explored the phenylselenoetherification of a related compound, providing insights into catalytic mechanisms and reactions relevant to 2-Propylhept-6-en-1-ol (Bugarčić et al., 2010).

Synthesis of Enals and Alcohols : Studies like those by Toussaint and Suffert (2003) have shown the generation of various compounds from similar reactants, contributing to the understanding of the reactivity and applications of 2-Propylhept-6-en-1-ol (Toussaint & Suffert, 2003).

Flavouring in Animal Feed : Westendorf (2012) discussed the safety and efficacy of certain alcohols, including tertiary alcohols like 2-Propylhept-6-en-1-ol, as flavourings in animal feed, demonstrating its potential application in the food industry (Westendorf, 2012).

Biodiesel Production : Modi et al. (2006) utilized propan-2-ol, a compound related to 2-Propylhept-6-en-1-ol, in the lipase-catalyzed preparation of biodiesel, indicating potential applications in renewable energy (Modi et al., 2006).

Safety And Hazards

Propiedades

IUPAC Name |

2-propylhept-6-en-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-3-5-6-8-10(9-11)7-4-2/h3,10-11H,1,4-9H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEIHNVWQEKXNGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCCC=C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propylhept-6-en-1-ol | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.